

molecular weight of Boc-protected 4-chloro-2-aminobenzoic acid

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

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An in-depth guide to the synthesis and characterization of Boc-protected 4-chloro-2-aminobenzoic acid, a key intermediate in the development of novel therapeutics. This document provides detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, tailored for researchers and professionals in the field of drug discovery and organic chemistry.

Physicochemical Data

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to 4-chloro-2-aminobenzoic acid is a fundamental step in various synthetic routes. The key quantitative data for the starting material and the protected product are summarized below.

Compound Name	Molecular Formula	Molar Mass (g/mol)
4-Amino-2-chlorobenzoic acid	C ₇ H ₆ ClNO ₂	171.58[1][2]
2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid	C ₁₂ H ₁₄ ClNO ₄	271.70

Note: The molar mass of the Boc-protected compound was calculated based on its molecular formula derived from the addition of the Boc group (C₅H₉O₂) to the parent compound and the removal of one hydrogen atom from the amino group.

Experimental Protocol: Synthesis of 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid

This protocol details a standard procedure for the N-tert-butoxycarbonylation of 4-chloro-2-aminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 4-Amino-2-chlorobenzoic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water (deionized)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- Magnetic stirrer

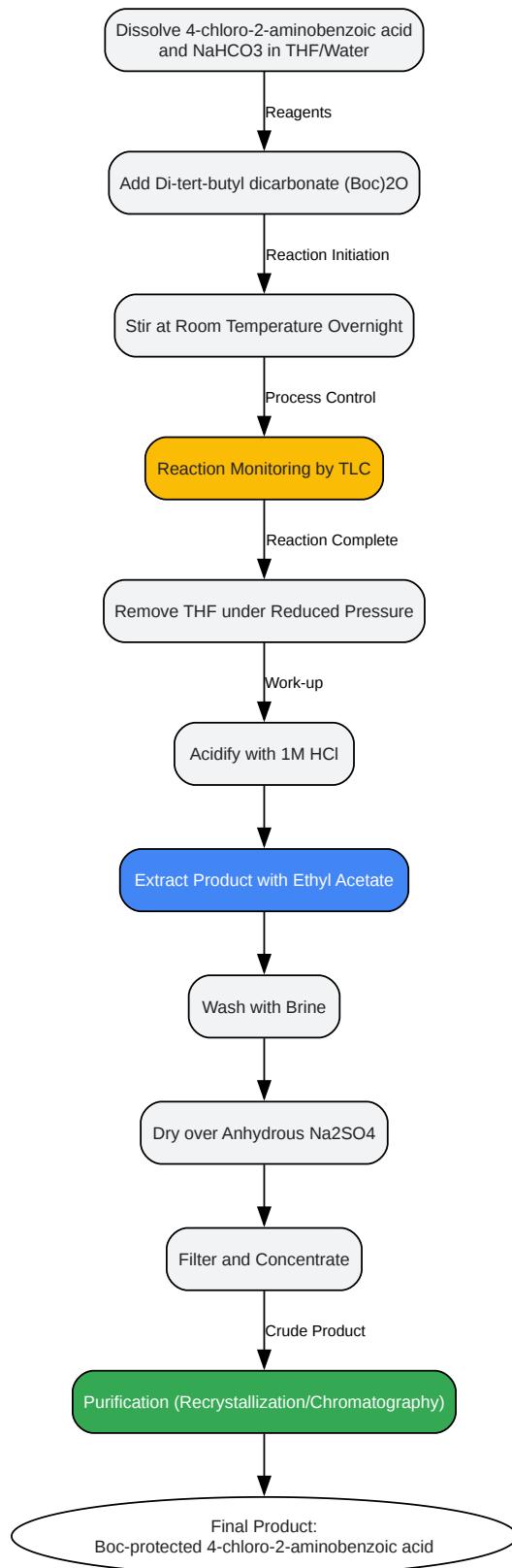
Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
- **Addition of Base:** Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.
- **Addition of Boc Anhydride:** To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

- Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the THF under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
 - Acidify the aqueous layer to a pH of 2-3 using a 1M HCl solution.
 - Extract the product with ethyl acetate (3 x 50 mL).
- Purification:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude product can be further purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Boc-protected 4-chloro-2-aminobenzoic acid.

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Caption: Synthetic workflow for the Boc protection of 4-chloro-2-aminobenzoic acid.

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References

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